Cas no 300569-87-3 (3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

3,5-Dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a benzamide core substituted with dichloro groups at the 3 and 5 positions, linked to a thiazole-thiophene moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The dichloro substitution enhances lipophilicity and metabolic stability, while the thiophene-thiazole heterocycle contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use as an intermediate in drug discovery. The compound's structural versatility also facilitates further derivatization for structure-activity relationship studies.
3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide structure
300569-87-3 structure
Product Name:3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:300569-87-3
MF:C14H8Cl2N2OS2
MW:355.262118339539
CID:6593564
PubChem ID:2332461
Update Time:2025-05-21

3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide
    • Benzamide, 3,5-dichloro-N-[4-(2-thienyl)-2-thiazolyl]-
    • 3,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
    • AKOS002527314
    • SR-01000394669-1
    • 3,5-DICHLORO-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
    • Oprea1_047958
    • Z28307296
    • SR-01000394669
    • F0012-0715
    • 300569-87-3
    • 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
    • Inchi: 1S/C14H8Cl2N2OS2/c15-9-4-8(5-10(16)6-9)13(19)18-14-17-11(7-21-14)12-2-1-3-20-12/h1-7H,(H,17,18,19)
    • InChI Key: YADNSLBYSKIHGZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2SC=CC=2)=CS1)(=O)C1=CC(Cl)=CC(Cl)=C1

Computed Properties

  • Exact Mass: 353.9455106g/mol
  • Monoisotopic Mass: 353.9455106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.546±0.06 g/cm3(Predicted)
  • pka: 6.23±0.50(Predicted)

3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide

Research Brief on 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 300569-87-3): Recent Advances and Applications

The compound 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 300569-87-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, highlighting its mechanisms of action, biological activities, and emerging applications in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide, with particular emphasis on its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The compound's thiazole and thiophene moieties contribute to its ability to interact with ATP-binding sites of kinases, making it a promising candidate for targeted therapy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide exhibits potent inhibitory activity against a subset of tyrosine kinases, particularly those involved in tumor angiogenesis and metastasis. The study employed a combination of in silico docking simulations and in vitro enzymatic assays to validate the compound's binding affinity and selectivity. These findings suggest its potential as a lead compound for the development of novel anti-cancer agents.

Another area of interest is the compound's application in infectious disease research. A recent preprint on bioRxiv reported that 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide shows moderate activity against certain bacterial pathogens, including drug-resistant strains of Staphylococcus aureus. The study hypothesized that the compound's mechanism of action may involve disruption of bacterial cell wall synthesis, although further mechanistic studies are required to confirm this.

Pharmacokinetic and toxicity profiling of 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide has also been a focus of recent investigations. Preliminary data from animal models indicate that the compound has acceptable bioavailability and a favorable safety profile at therapeutic doses. However, researchers have noted the need for additional studies to assess long-term toxicity and potential off-target effects, particularly in the context of chronic administration.

Looking ahead, the versatility of 3,5-dichloro-N-4-(thiophen-2-yl)-1,3-thiazol-2-ylbenzamide as a molecular scaffold presents opportunities for structural modifications to enhance its pharmacological properties. Several research groups are currently exploring derivatives of this compound with improved potency, selectivity, and drug-like characteristics. These efforts are expected to yield valuable insights into structure-activity relationships and facilitate the translation of this research into clinical applications.

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